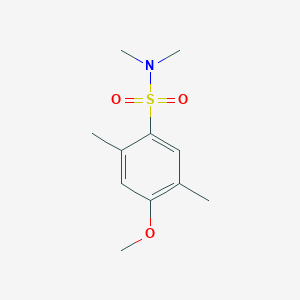
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide, also known as CYCLOPS, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. This molecule has a unique structure that allows it to interact with specific biological targets, making it a promising candidate for drug development. In
作用机制
The mechanism of action of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide is not fully understood, but it is believed to interact with specific proteins in cells, altering their function. One proposed target is the protein Hsp90, which is involved in the folding and stabilization of other proteins. 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been shown to bind to Hsp90, leading to the degradation of client proteins and ultimately cell death. This mechanism may explain the anti-cancer properties of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide.
Biochemical and Physiological Effects:
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models, and inhibit viral replication. However, it is important to note that 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide can also have toxic effects on cells, particularly at higher concentrations. Further studies are needed to determine the optimal dosage and duration of treatment for different applications.
实验室实验的优点和局限性
One advantage of using 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide in lab experiments is its specificity for certain biological targets. This allows researchers to study the function of these targets in more detail. Additionally, the synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been optimized to improve yields and reduce costs, making it a viable option for large-scale production. However, the toxicity of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide at higher concentrations can be a limitation for some experiments. Careful consideration of dosage and duration of treatment is necessary to avoid unwanted effects.
未来方向
There are several future directions for research on 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide. One area of interest is the development of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide-based therapies for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and duration of treatment for these applications. Additionally, the mechanism of action of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide needs to be further elucidated to identify other potential targets. Finally, the synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide can be further optimized to reduce costs and improve yields, making it a more attractive option for large-scale production.
Conclusion:
In conclusion, 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide is a synthetic compound with potential therapeutic applications in cancer, inflammatory diseases, and viral infections. The synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been optimized to improve yields and reduce costs, making it a viable option for large-scale production. Further research is needed to fully understand the mechanism of action of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide and to determine the optimal dosage and duration of treatment for different applications. Overall, 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide is a promising candidate for drug development and has the potential to improve human health.
合成方法
The synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide involves several steps, starting with the reaction of 2-pyridinecarboxaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then reacted with benzenesulfonyl chloride to produce the final product, 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide. The synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been optimized to improve yields and reduce costs, making it a viable option for large-scale production.
科学研究应用
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In one study, 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide was found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide could reduce inflammation in a mouse model of rheumatoid arthritis. These findings suggest that 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has potential as a therapeutic agent for various diseases.
属性
产品名称 |
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide |
|---|---|
分子式 |
C17H20N2O2S |
分子量 |
316.4 g/mol |
IUPAC 名称 |
4-cyclohexyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c20-22(21,19-17-8-4-5-13-18-17)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H,18,19) |
InChI 键 |
LYIYSZJVXWQNNF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
规范 SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)

![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)





![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)



